

# An In-depth Technical Guide to the Discovery and Synthesis of DL-Methioninol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *DL-Methioninol*

Cat. No.: *B096836*

[Get Quote](#)

This guide provides a comprehensive overview of **DL-Methioninol**, from the historical context of its parent amino acid to its synthesis and fundamental properties. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile amino alcohol.

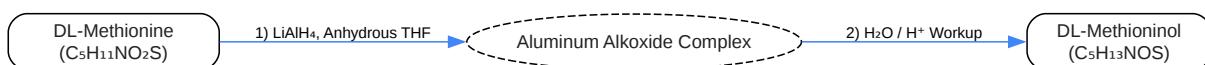
## Introduction: The Chemical Lineage of DL-Methioninol

**DL-Methioninol**, chemically known as  $(\pm)$ -2-amino-4-(methylthio)-1-butanol, is the alcohol analog of the essential amino acid DL-methionine.<sup>[1]</sup> While the history of many fundamental molecules is marked by a singular breakthrough, the story of **DL-Methioninol** is one of logical scientific progression. Its existence and synthesis are a direct consequence of the discovery and extensive study of its parent compound, DL-methionine.

The journey begins with the isolation of methionine in 1921 by John Howard Mueller.<sup>[2]</sup> Subsequent work by Barger and Coyne in 1928 elucidated its structure as  $\gamma$ -methylthiol- $\alpha$ -aminobutyric acid and completed its first chemical synthesis.<sup>[2]</sup> As the industrial synthesis of DL-methionine became established, primarily through adaptations of the Strecker synthesis, a readily available supply of this crucial amino acid became accessible to the scientific community.<sup>[3]</sup>

The "discovery" of **DL-Methioninol** did not occur in a vacuum but rather as a natural extension of amino acid chemistry. A traditional and straightforward method for creating chiral amino

alcohols is the chemical reduction of the carboxylic acid group of the corresponding amino acid.<sup>[2]</sup> This fundamental transformation, a cornerstone of organic synthesis, represents the most logical and historically likely route to the first preparation of **DL-Methioninol**. Therefore, its history is intrinsically linked to the development of powerful reducing agents capable of this transformation.


## Synthesis of DL-Methioninol: From Carboxylic Acid to Primary Alcohol

The conversion of a carboxylic acid to a primary alcohol is a thermodynamically challenging reduction that requires a potent reducing agent. While reagents like sodium borohydride ( $\text{NaBH}_4$ ) are suitable for reducing aldehydes and ketones, they are not reactive enough to reduce carboxylic acids.<sup>[4]</sup> The advent of lithium aluminum hydride ( $\text{LiAlH}_4$ ) provided a robust and efficient method for this transformation.<sup>[4]</sup>

The synthesis of **DL-Methioninol** from DL-Methionine is predicated on this powerful reduction. The process involves the conversion of the carboxyl group ( $-\text{COOH}$ ) of methionine into a primary alcohol group ( $-\text{CH}_2\text{OH}$ ).

## Key Reaction Pathway

The overall transformation is as follows:



[Click to download full resolution via product page](#)

Caption: Synthesis pathway of **DL-Methioninol** from DL-Methionine.

## Experimental Protocol: Synthesis of DL-Methioninol via $\text{LiAlH}_4$ Reduction

This protocol describes a representative procedure for the synthesis of **DL-Methioninol**. It is a self-validating system that incorporates principles of safe handling of pyrophoric reagents and effective product isolation.

**Materials and Equipment:**

- DL-Methionine ( $\geq 99\%$  purity)
- Lithium aluminum hydride ( $\text{LiAlH}_4$ )
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- Sodium sulfate (anhydrous)
- Hydrochloric acid (HCl), concentrated
- Sodium hydroxide (NaOH)
- Round-bottom flask with reflux condenser and nitrogen inlet
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Rotary evaporator
- Separatory funnel

**Step-by-Step Methodology:**

- Reaction Setup: A dry 500 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, is charged with a suspension of lithium aluminum hydride (a molar excess, typically 2-3 equivalents) in anhydrous THF (150 mL) under a nitrogen atmosphere. The suspension is cooled to 0°C in an ice bath.
  - Causality:  $\text{LiAlH}_4$  reacts violently with water; therefore, anhydrous conditions and an inert atmosphere (nitrogen) are critical for safety and to prevent the decomposition of the

reagent.<sup>[3]</sup> THF is an ideal solvent due to its ability to dissolve the LiAlH<sub>4</sub> complex and its appropriate boiling point.

- **Addition of DL-Methionine:** DL-Methionine is slowly added in portions to the stirred LiAlH<sub>4</sub> suspension at 0°C. Alternatively, a suspension of DL-Methionine in anhydrous THF can be added via the dropping funnel.
  - **Causality:** The initial reaction between the acidic proton of the carboxylic acid and the amine proton with LiAlH<sub>4</sub> is highly exothermic and produces hydrogen gas. Slow, portion-wise addition at low temperature is crucial to control the reaction rate and prevent a dangerous exotherm and pressure buildup.
- **Reflux:** After the addition is complete, the reaction mixture is slowly allowed to warm to room temperature and then heated to reflux for several hours (typically 4-8 hours) to ensure the complete reduction of the intermediate carboxylate salt.
  - **Causality:** Heating the reaction provides the necessary activation energy to drive the reduction of the relatively unreactive aluminum carboxylate intermediate to completion.
- **Quenching and Workup:** The flask is cooled to 0°C in an ice bath. The reaction is carefully quenched by the sequential, slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). This procedure is highly exothermic and produces hydrogen gas.
  - **Causality:** The quenching step is the most hazardous part of the procedure. It is designed to safely decompose the excess LiAlH<sub>4</sub> and the aluminum alkoxide product complex into a granular, easily filterable precipitate of aluminum salts. The precise sequence and amounts of water and NaOH are critical to forming this granular solid.
- **Isolation of Crude Product:** The resulting white precipitate is removed by vacuum filtration, and the filter cake is washed thoroughly with THF and diethyl ether. The combined organic filtrates are collected.
  - **Causality:** This step separates the desired amino alcohol, which is soluble in the organic solvent, from the insoluble inorganic aluminum salts.

- Purification: The organic filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. This yields the crude **DL-Methioninol**, typically as a light yellowish oil. Further purification can be achieved by vacuum distillation if necessary.
  - Causality: Drying with sodium sulfate removes residual water. Rotary evaporation efficiently removes the volatile organic solvents to yield the non-volatile product.

## Physicochemical Properties

While comprehensive experimental data for **DL-Methioninol** is not widely published, its properties can be inferred from its structure and from the data of its well-characterized precursor, DL-Methionine.

| Property          | DL-Methionine<br>(Precursor)                                 | DL-Methioninol<br>(Product)                                     | Source              |
|-------------------|--------------------------------------------------------------|-----------------------------------------------------------------|---------------------|
| CAS Number        | 59-51-8                                                      | 16720-80-2                                                      | <a href="#">[1]</a> |
| Molecular Formula | C <sub>5</sub> H <sub>11</sub> NO <sub>2</sub> S             | C <sub>5</sub> H <sub>13</sub> NOS                              | <a href="#">[1]</a> |
| Molecular Weight  | 149.21 g/mol                                                 | 135.23 g/mol                                                    | <a href="#">[1]</a> |
| Appearance        | White crystalline powder or flakes                           | Light yellowish oil (reported)                                  | <a href="#">[5]</a> |
| Melting Point     | 280-284 °C (decomposes)                                      | Not available (expected to be lower)                            |                     |
| Boiling Point     | Not applicable                                               | Not available (expected to be high)                             |                     |
| Solubility        | Sparingly soluble in water; very slightly soluble in ethanol | Not available (expected to be more soluble in organic solvents) | <a href="#">[6]</a> |

## Applications and Significance

**DL-Methioninol** is a valuable chiral building block in both biochemical research and pharmaceutical development. Its utility stems from the presence of two reactive functional groups—the primary amine and the primary alcohol—and a chiral center.

- Pharmaceutical Synthesis: It serves as a precursor in the synthesis of more complex molecules, particularly those targeting metabolic pathways where methionine plays a role.[\[5\]](#)
- Biochemical Research: Researchers utilize **DL-Methioninol** in studies related to antioxidant activity, as the thioether moiety can interact with reactive oxygen species.[\[5\]](#)
- Ligand Synthesis: The amino and alcohol groups make it an excellent scaffold for the synthesis of chiral ligands used in asymmetric catalysis.

## Conclusion

The discovery and synthesis of **DL-Methioninol** are a testament to the logical and progressive nature of chemical science. While not marked by a singular historical event, its existence is a direct and important derivative of its parent amino acid, DL-methionine. The ability to synthesize **DL-Methioninol**, primarily through the powerful reduction of DL-Methionine with reagents like lithium aluminum hydride, has provided the scientific community with a versatile chiral building block. This guide has outlined the historical context, a detailed and validated synthetic protocol, and the known properties of **DL-Methioninol**, offering a solid foundation for researchers and professionals working with this important amino alcohol.

## References

- Barger, G., & Coyne, F. P. (1928). The amino-acid methionine; constitution and synthesis. *Biochemical Journal*, 22(6), 1417–1425.
- Chem-Impex International, Inc. (n.d.). **DL-Methioninol**.
- Wikipedia. (2023). Methionine.
- The International Pharmacopoeia. (2016). DL-Methionine (DL-Methioninum).
- Chemistry LibreTexts. (2023). Conversion of carboxylic acids to alcohols using LiAlH4.
- J&K Scientific LLC. (n.d.). **DL-Methioninol**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. scbt.com [scbt.com]
- 2. Methionin | Sigma-Aldrich [sigmaaldrich.com]
- 3. DL-Methionine | 59-51-8 [chemicalbook.com]
- 4. DL-Alanyl-DL-methionine | C8H16N2O3S | CID 98509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DL-Methionine [evonik.com]
- 6. cdn.who.int [cdn.who.int]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Synthesis of DL-Methioninol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096836#discovery-and-history-of-dl-methioninol]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)